

H-(Gly)3-Lys(N3)-OH for beginners

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Compound of Interest

Compound Name: *H-(Gly)3-Lys(N3)-OH*

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An In-depth Technical Guide to **H-(Gly)3-Lys(N3)-OH** for Researchers, Scientists, and Drug Development Professionals

Introduction

H-(Gly)3-Lys(N3)-OH is a specialized chemical reagent primarily utilized in the field of bioconjugation and drug development.^[1] Its structure, featuring a tri-glycine linker attached to a lysine residue with a terminal azide group, makes it an ideal component for "click chemistry" reactions. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and quantitative data for professionals in the field.

Core Properties and Specifications

H-(Gly)3-Lys(N3)-OH is a peptide-based linker that incorporates a bioorthogonal azide (-N₃) functional group. This group allows for highly specific covalent bond formation with alkyne-containing molecules through click chemistry, a set of reactions known for their high yield, specificity, and biocompatibility.^[1]

Physicochemical Properties:

| Property | Value | Reference |
|--------------------|--|-----------|
| Molecular Formula | C12H21N7O5 | [2] |
| Molecular Weight | 343.34 g/mol | [2] |
| CAS Number | 2250437-45-5 | [2] |
| Form | Typically a solid powder | |
| Storage Conditions | Lyophilized at -20°C or -80°C, protected from light and moisture | |

Note: The hydrochloride salt, **H-(Gly)3-Lys(N3)-OH·HCl**, has a molecular formula of C12H22ClN7O5 and a molecular weight of 379.8 g/mol .

Synthesis of H-(Gly)3-Lys(N3)-OH

While specific literature detailing the synthesis of **H-(Gly)3-Lys(N3)-OH** is not readily available, a standard approach using Fmoc-based solid-phase peptide synthesis (SPPS) can be employed. The synthesis involves the sequential coupling of amino acids to a solid support resin.

Experimental Protocol: Solid-Phase Peptide Synthesis

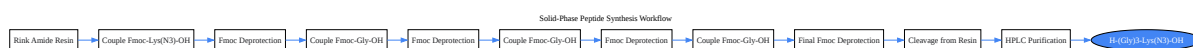
Materials:

- Fmoc-Lys(N3)-OH
- Fmoc-Gly-OH
- Rink Amide resin
- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., DIPEA)
- Deprotection solution (20% piperidine in DMF)

- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
- Solvents (DMF, DCM)

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF.
- First Amino Acid Coupling: Couple Fmoc-Lys(N₃)-OH to the resin using a coupling reagent and a base.
- Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
- Glycine Coupling: Sequentially couple three Fmoc-Gly-OH residues, with a deprotection step after each coupling.
- Final Deprotection: Remove the final Fmoc group.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
- Purification: Purify the crude peptide using reverse-phase HPLC.
- Lyophilization: Lyophilize the purified peptide to obtain the final product.



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Caption: Workflow for the synthesis of **H-(Gly)₃-Lys(N₃)-OH** via SPPS.

Applications in Bioconjugation via Click Chemistry

H-(Gly)3-Lys(N3)-OH is a versatile tool for bioconjugation, primarily through two types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.

Quantitative Data (Representative for Peptide Azides):

| Parameter | Value | Reference |
|------------------|--|-----------|
| Reaction Rate | Generally fast ($1-100 \text{ M}^{-1}\text{s}^{-1}$) | |
| Yield | >95% | |
| Biocompatibility | Lower, due to copper cytotoxicity | |

Experimental Protocol: CuAAC Reaction

Materials:

- **H-(Gly)3-Lys(N3)-OH**
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Copper-stabilizing ligand (e.g., THPTA, TBTA)
- Buffer (e.g., PBS) and/or organic co-solvent (e.g., DMSO)

Procedure:

- **Reagent Preparation:** Prepare stock solutions of all reagents. The sodium ascorbate solution should be made fresh.
- **Reaction Setup:** In a suitable reaction vessel, dissolve **H-(Gly)3-Lys(N3)-OH** and the alkyne-containing molecule in the chosen solvent system.
- **Catalyst Addition:** Add the copper-stabilizing ligand, followed by CuSO₄, and finally sodium ascorbate to initiate the reaction.
- **Incubation:** Incubate the reaction at room temperature for 1-4 hours.
- **Purification:** Purify the conjugate using an appropriate method, such as HPLC or size-exclusion chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes it ideal for applications in living systems.

Quantitative Data (Representative for Peptide Azides):

| Parameter | Value | Reference |
|------------------|---|-----------|
| Reaction Rate | Slower than CuAAC (10^{-3} - 10^{-1} M ⁻¹ s ⁻¹), dependent on cyclooctyne | |
| Yield | High, can be quantitative | |
| Biocompatibility | High, copper-free | |

Experimental Protocol: SPAAC Reaction

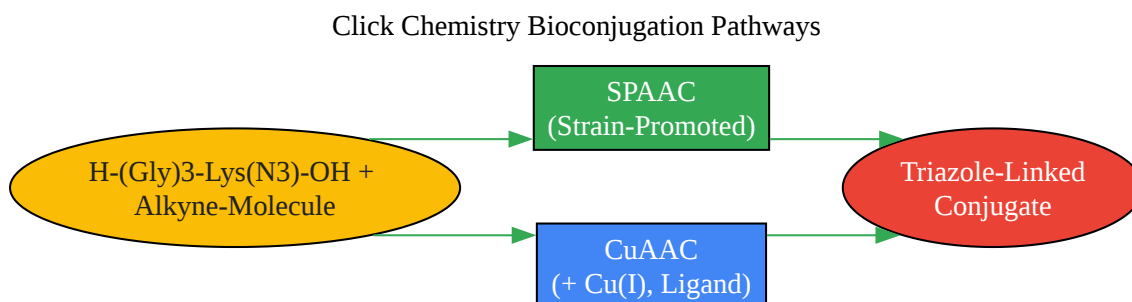
Materials:

- **H-(Gly)3-Lys(N3)-OH**
- Strained alkyne-containing molecule (e.g., DBCO-functionalized)

- Biocompatible buffer (e.g., PBS)

Procedure:

- Reagent Preparation: Dissolve the reactants in the chosen buffer.
- Reaction Setup: Mix the solutions of **H-(Gly)3-Lys(N3)-OH** and the strained alkyne.
- Incubation: Incubate the reaction at room temperature or 37°C for 1-24 hours.
- Purification: Purify the conjugate as required.



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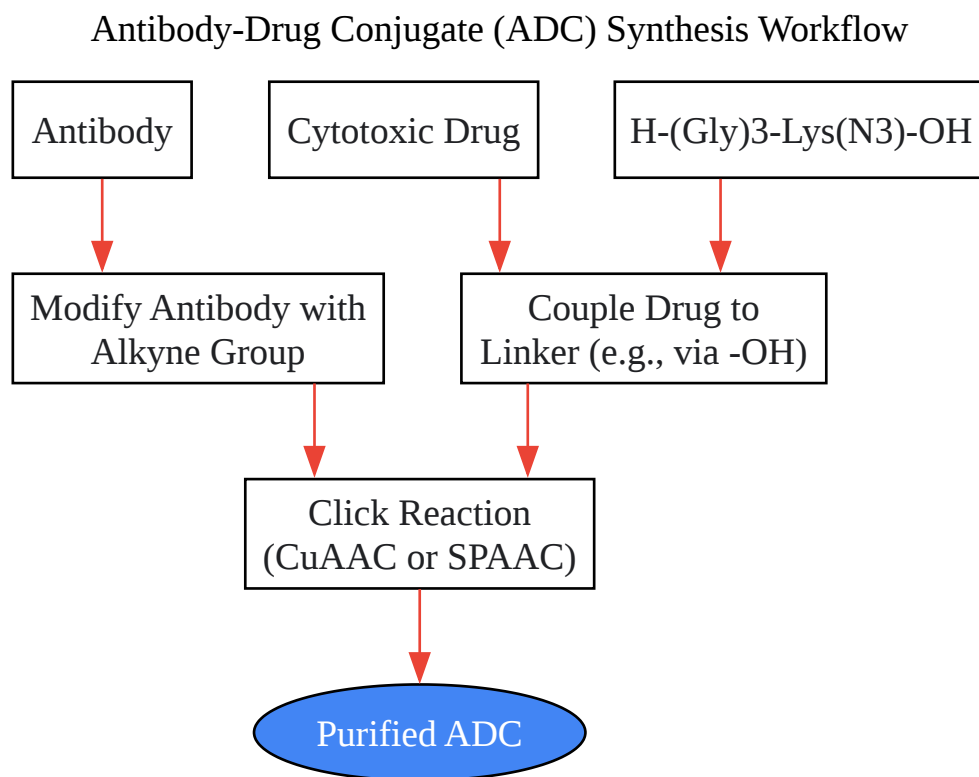
Caption: Comparison of CuAAC and SPAAC pathways for bioconjugation.

Application in Antibody-Drug Conjugate (ADC) Development

A significant application of **H-(Gly)3-Lys(N3)-OH** is as a linker in the construction of ADCs. Click chemistry enables the precise attachment of a cytotoxic drug to an antibody, offering control over the drug-to-antibody ratio (DAR).

Workflow for ADC Synthesis using **H-(Gly)3-Lys(N3)-OH**

This workflow outlines the general steps for creating an ADC where the drug is attached to the antibody via the **H-(Gly)3-Lys(N3)-OH** linker.



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Caption: General workflow for ADC synthesis using a click chemistry linker.

Stability and Storage

The stability of **H-(Gly)3-Lys(N3)-OH** is crucial for its effective use. As a peptide, it is susceptible to degradation pathways such as hydrolysis and oxidation. The azide group is generally stable under standard peptide synthesis and storage conditions but can be sensitive to reducing environments.

Storage Recommendations:

- Lyophilized Powder: Store at -20°C or -80°C for long-term stability.
- In Solution: Prepare fresh solutions for use. If storage is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles. Protect from light.

Conclusion

H-(Gly)3-Lys(N3)-OH is a valuable reagent for researchers, scientists, and drug development professionals. Its well-defined structure and the bioorthogonality of its azide group make it a powerful tool for creating complex biomolecules with high precision and efficiency.

Understanding the principles of its synthesis, the protocols for its use in click chemistry, and its stability are key to leveraging its full potential in bioconjugation and the development of novel therapeutics like ADCs.

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References

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